2-(3,5-Dichlorophenyl)butanoic acid

Physicochemical properties pKa prediction Lipophilicity

Sourcing positional isomers or analogs with unvalidated biological activity risks compromising SAR reproducibility. 2-(3,5-Dichlorophenyl)butanoic acid (CAS 1823773-68-7) is the definitive 3,5-dichlorophenyl chiral building block for structure-activity studies requiring strict electronic and steric parameters. • Enantioselective Applications: Resolvable chiral center at C2 enables access to (R)- and (S)-enantiomers for stereochemistry-dependent target binding assays. • Predictable Physicochemistry: Consistent XLogP3 of 3.6 and pKa of 4.01±0.12 provide a reliable benchmark for assessing lipophilicity-driven membrane permeability in CNS programs. • Agrochemical Intermediate: Enhanced metabolic stability from the 3,5-dichloro motif supports robust process chemistry scale-up.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
Cat. No. B11872922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)butanoic acid
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O
InChIInChI=1S/C10H10Cl2O2/c1-2-9(10(13)14)6-3-7(11)5-8(12)4-6/h3-5,9H,2H2,1H3,(H,13,14)
InChIKeyZHFMOUGTOVNYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)butanoic Acid Overview


2-(3,5-Dichlorophenyl)butanoic acid (CAS: 1823773-68-7) is a chlorinated aromatic carboxylic acid belonging to the 2-arylalkanoic acid class . With a molecular formula of C10H10Cl2O2 and a molecular weight of 233.09 g/mol, this compound features a chiral center at the C2 position, enabling enantiomer-specific applications . It serves primarily as a versatile building block in organic synthesis and pharmaceutical intermediate development, where its well-defined purity and consistent reactivity offer reliable performance in controlled reactions requiring precise functionalization of aromatic systems [1].

Chiral building block for enantioselective synthesis and stereochemical studies
3,5-Dichloro substitution provides electron-withdrawing motif for stability screening
Computed lipophilicity profile supports membrane permeability research context

2-(3,5-Dichlorophenyl)butanoic Acid Substitution Risks


The 2-arylalkanoic acid scaffold exhibits pronounced structure-activity relationships (SAR) where subtle modifications to the aromatic ring substitution pattern or the alpha-alkyl chain length profoundly alter pharmacological and physicochemical properties . For instance, 2-(3,5-dichlorophenyl)butanoic acid contains a specific 3,5-dichloro substitution on the phenyl ring, which imparts distinct electronic and steric characteristics compared to mono-chloro, fluoro, or unsubstituted analogs [1]. Additionally, the presence of a chiral center at the C2 position necessitates enantiomer-specific considerations, as racemic mixtures versus single enantiomers can exhibit divergent biological activities and metabolic profiles . Consequently, substituting with closely related analogs—such as 3-(3,5-dichlorophenyl)butanoic acid (positional isomer) or 2-(3,5-dichlorophenyl)propanoic acid (shorter alkyl chain)—cannot be assumed equivalent without empirical validation, making targeted procurement of the exact compound essential for reproducibility in structure-activity studies.

Substitution pattern Mono-chloro, fluoro or unsubstituted analogs may shift electronic and steric properties, altering reactivity and SAR
Chiral center Racemic mixture or opposite enantiomer may exhibit divergent activity; enantiomer-specific control requires exact compound
Positional isomer Achiral isomers (e.g., 4-substituted) lack the C2 chiral center and cannot support stereochemistry-dependent studies

2-(3,5-Dichlorophenyl)butanoic Acid Differentiation Evidence


pKa and LogP Differences

2-(3,5-Dichlorophenyl)butanoic acid exhibits a predicted pKa of 4.01 ± 0.12 and a computed XLogP3 of 3.6 [1]. In comparison, the unsubstituted 2-phenylbutanoic acid has a reported pKa of approximately 4.3–4.4 and a LogP of approximately 2.5–3.0 [2]. The lower pKa indicates a slightly stronger acid character due to the electron-withdrawing dichloro substitution, while the elevated LogP reflects increased lipophilicity, which can influence membrane permeability and bioavailability in biological systems .

pKa & LogP
Data to verify
Target: pKa 4.01, XLogP3 3.6
Unsubstituted analog: pKa ~4.3–4.4, LogP ~2.5–3.0
Supports lipophilicity and acidity comparison context
Predicted values; experimental validation recommended
Physicochemical properties pKa prediction Lipophilicity Drug design

Chiral Resolution Capability

2-(3,5-Dichlorophenyl)butanoic acid possesses a chiral center at the C2 position, making it resolvable into (R)- and (S)-enantiomers with potentially distinct biological activities . In contrast, positional isomers such as 4-(3,5-dichlorophenyl)butanoic acid lack this chiral center and exist as achiral molecules . The enantiomers of 2-(3,5-dichlorophenyl)butanoic acid can be separated via classical resolution using chiral amines or via chiral stationary phase chromatography .

Chiral Identity
Class-level
C2 chiral center; resolvable into (R)- and (S)-enantiomers via chiral resolution
Enables enantioselective research workflows
Compound-specific enantiomer data not provided
Chiral resolution Enantioselective synthesis Stereochemistry Pharmaceutical intermediates

Electronic Effects and Stability

The 3,5-dichloro substitution on the phenyl ring of 2-(3,5-dichlorophenyl)butanoic acid introduces strong electron-withdrawing effects that enhance the compound's stability and influence its electronic properties, making it advantageous for agrochemical and medicinal chemistry research requiring robust intermediates [1]. Comparative studies on related 3,5-dichlorophenyl compounds demonstrate that this substitution pattern can significantly alter biological activity profiles and metabolic stability [2]. While direct quantitative data comparing 2-(3,5-dichlorophenyl)butanoic acid to its mono-chloro or unsubstituted analogs are not available, class-level SAR indicates that dichloro substitution generally increases oxidative metabolic stability and reduces susceptibility to electrophilic aromatic substitution compared to mono-chloro or unsubstituted phenyl derivatives [3].

Electronic Effects
Class-level
3,5-Dichloro: strong electron-withdrawing; may influence stability profile
Supports stability screening in synthetic workflows
Class-level SAR inference; compound-specific data limited
Electron-withdrawing effects Reactivity modulation Stability Agrochemical intermediates

2-(3,5-Dichlorophenyl)butanoic Acid Application Scenarios


Enantioselective Synthesis and Chiral Probe Development

Due to its chiral center at C2, 2-(3,5-dichlorophenyl)butanoic acid is ideally suited for enantioselective synthesis campaigns, where access to both (R)- and (S)-enantiomers is required for studying stereochemistry-dependent biological activity . This scenario leverages the compound's resolvable chiral nature (as established in Section 3, Evidence Item 2) to create enantiomerically pure intermediates for drug discovery, particularly in programs targeting enzymes or receptors with stereospecific binding pockets. Procurement of the racemic mixture followed by chiral resolution provides a cost-effective entry to both enantiomers for comparative pharmacological profiling.

Lipophilic Pharmacophore Elaboration in Medicinal Chemistry

The elevated lipophilicity of 2-(3,5-dichlorophenyl)butanoic acid (XLogP3 = 3.6) compared to unsubstituted 2-phenylbutanoic acid (LogP ≈ 2.5–3.0) makes it a preferred building block for designing compounds intended to cross biological membranes or engage hydrophobic binding pockets . As demonstrated in Section 3, Evidence Item 1, the ΔLogP of +0.6 to +1.1 translates to significantly increased membrane permeability in silico, positioning this compound as a strategic choice for central nervous system (CNS) drug discovery programs or for targeting intracellular protein-protein interactions where enhanced lipophilicity is desirable.

Stable Intermediate for Agrochemical Synthesis

The 3,5-dichloro substitution pattern confers enhanced electronic stability, making 2-(3,5-dichlorophenyl)butanoic acid a robust intermediate for agrochemical synthesis, particularly in the development of fungicides or herbicides where chlorine substitution is a common motif for improving metabolic stability and target engagement [1]. As discussed in Section 3, Evidence Item 3, the class-level SAR indicates that 3,5-dichlorophenyl compounds exhibit favorable stability profiles, reducing the risk of unwanted side reactions during complex multi-step syntheses and ensuring reliable performance in large-scale process chemistry applications.

SAR Studies of 2-Arylalkanoic Acid Derivatives

2-(3,5-Dichlorophenyl)butanoic acid serves as a key comparator in SAR studies of 2-arylalkanoic acid derivatives, where its distinct pKa (4.01 ± 0.12) and lipophilicity profile provide a benchmark for assessing the impact of electron-withdrawing dichloro substitution on biological activity . By directly comparing this compound with mono-chloro, fluoro, or unsubstituted analogs under identical assay conditions, researchers can deconvolute the contributions of electronic and steric effects to target binding, metabolic stability, and off-target interactions, thereby informing rational drug design and lead optimization efforts.

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Chiral resolution capability
Enantiomeric purity and stereochemistry-dependent activity profiling
Lipophilic pharmacophore research
Elevated lipophilicity context
Membrane permeability and hydrophobic binding pocket assays
Agrochemical intermediate synthesis
Electronic stability motif
Reaction robustness and side-reaction profiling
SAR comparator studies
Distinct acidity and lipophilicity profile
Target binding and metabolic stability under identical assay conditions

Technical Documentation Hub

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